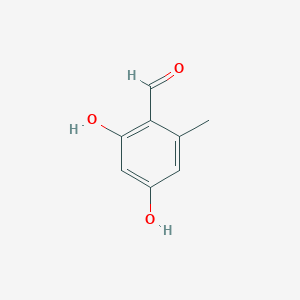

2,4-Dihydroxy-6-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxy-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-6(10)3-8(11)7(5)4-9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFQTUKKYWDRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291004 | |

| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-69-4 | |

| Record name | Orcylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXY-6-METHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15U7JE2JVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isolating 2,4-Dihydroxy-6-methylbenzaldehyde: A Technical Guide for Natural Product Researchers

An In-depth Guide to the Extraction, Purification, and Characterization of a Bioactive Phenolic Aldehyde

Introduction

2,4-Dihydroxy-6-methylbenzaldehyde, also known as atranol or o-orsellinaldehyde, is a naturally occurring phenolic aldehyde that has garnered significant interest within the scientific community. This compound is a key constituent of various lichens, notably oakmoss (Evernia prunastri), and has also been isolated from other plant sources such as pineapple leaves (Ananas comosus). Its biological activity, ranging from potent allergenic properties to potential antimicrobial and cytotoxic effects, makes it a molecule of interest for researchers in drug development, toxicology, and natural product chemistry.

This technical guide provides a comprehensive overview of the isolation of this compound from natural sources. It details experimental protocols for extraction and purification, presents quantitative data for comparison, and illustrates the biosynthetic pathway and experimental workflows through clear diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Natural Occurrence and Biosynthesis

This compound is a secondary metabolite found in various organisms. In lichens, it is a component of depsides like atranorin, which can be broken down to release the aldehyde.[1] The biosynthesis of its core structure originates from the polyketide pathway, with orsellinic acid being a key precursor.

The formation of orsellinic acid proceeds via the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA, catalyzed by a polyketide synthase (PKS) enzyme. Subsequent modifications, including reduction and methylation, lead to the formation of this compound.

Isolation from Natural Sources

The isolation of this compound can be achieved from various natural sources, with lichens and pineapple leaves being the most documented. The choice of methodology depends on the starting material and the desired purity of the final product.

Experimental Protocols

This protocol is a synthesized methodology based on various reports of atranol extraction from oakmoss.

1. Extraction:

-

Objective: To extract the crude secondary metabolites from the lichen thalli.

-

Procedure:

-

Air-dry and grind the lichen thalli (100 g) to a coarse powder.

-

Perform solvent extraction using a Soxhlet apparatus or maceration with intermittent shaking. Solvents of varying polarity can be used, such as hexane, acetone, or methanol (500 mL). Acetone and acetonitrile have been noted for providing good stability for atranol in solution.

-

Continue the extraction for 6-8 hours in a Soxhlet extractor or for 24-48 hours with maceration.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

2. Purification by Column Chromatography:

-

Objective: To separate this compound from other components in the crude extract.

-

Procedure:

-

Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of hexane and ethyl acetate, starting with a high hexane concentration and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3 v/v) solvent system. Visualize the spots under UV light (254 nm).

-

Pool the fractions containing the compound of interest (identified by its Rf value compared to a standard, if available).

-

Evaporate the solvent from the pooled fractions to yield the purified compound.

-

3. Recrystallization (Optional):

-

Objective: To further purify the isolated compound.

-

Procedure:

-

Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol-water mixture).

-

Allow the solution to cool slowly to room temperature, then place it in a cold bath to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

This protocol is based on the methodology described for the isolation of the compound from pineapple leaves.

1. Extraction:

-

Objective: To obtain a crude ethanol extract from pineapple leaves.

-

Procedure:

-

Wash, air-dry, and grind the pineapple leaves into a fine powder.

-

Macerate the powdered leaves (e.g., 500 g) in ethanol (e.g., 2.5 L) for 7-10 days at room temperature with occasional stirring.

-

Filter the extract through a fine cloth or filter paper.

-

Concentrate the filtrate using a rotary evaporator at low temperature to obtain the crude ethanol extract.

-

2. Fractionation and Purification:

-

Objective: To isolate this compound from the crude extract through a series of partitioning and chromatographic steps.

-

Procedure:

-

Tannin Removal: Dissolve the crude extract in water and add a lead acetate solution to precipitate tannins. Centrifuge and collect the supernatant. Remove excess lead by adding sodium sulfate, followed by centrifugation.

-

Solvent Partitioning: Partition the tannin-free aqueous extract successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Hydrolysis (if necessary): The aqueous fraction may be subjected to acid hydrolysis to cleave any glycosidic linkages.

-

Preparative Thin Layer Chromatography (pTLC): Subject the most promising fraction (as determined by preliminary TLC analysis) to pTLC on silica gel plates. Develop the plates using a suitable solvent system (e.g., a mixture of chloroform and methanol).

-

Scrape the band corresponding to the desired compound (visualized under UV light) from the plate.

-

Elute the compound from the silica gel using a polar solvent like methanol or acetone.

-

Filter and evaporate the solvent to obtain the pure isolated compound.

-

Quantitative Data

The yield and purity of this compound can vary significantly depending on the natural source, the extraction method, and the purification techniques employed.

| Parameter | Evernia prunastri (Oakmoss) | Ananas comosus (Pineapple Leaves) | Reference |

| Extraction Method | Solvent Extraction (e.g., Hexane, Acetone) | Maceration (Ethanol) | [2] |

| Purification Method | Column Chromatography, TLC | Partitioning, Preparative TLC | |

| Reported Content in Crude Extract | Approx. 2.1% - 3.4% in oakmoss absolute | Data not explicitly reported | [1][2] |

| Final Yield | Not explicitly reported as isolated yield | Not explicitly reported as isolated yield | |

| Purity | High purity achievable through chromatography | High purity achievable through pTLC |

Characterization of this compound

Once isolated, the identity and purity of the compound should be confirmed using various spectroscopic techniques.

| Analytical Technique | Expected Data |

| Appearance | White to yellowish crystalline solid |

| Melting Point | 177-181 °C |

| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl (-OH), aldehyde (C=O), and aromatic (C=C) functional groups. |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons, an aldehyde proton, a methyl group, and hydroxyl protons. |

| ¹³C NMR Spectroscopy | Resonances for aromatic carbons, an aldehyde carbonyl carbon, and a methyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₈O₃: 152.15 g/mol ). |

Biological Activity

This compound exhibits a range of biological activities, which are summarized below.

| Activity | Quantitative Data | Source Organism of Tested Compound | Reference |

| Allergenic | Potent contact allergen | Evernia prunastri | [2] |

| Cytotoxicity | LC₅₀: 11.41 ± 0.83 µg/mL (Brine Shrimp Lethality Assay) | Ananas comosus | |

| Antimicrobial | MIC > 1024 µg/mL against Staphylococcus aureus (for benzaldehyde) | Not specified (related compound) | [3] |

Conclusion

The isolation of this compound from natural sources presents a feasible endeavor for natural product chemists. The methodologies outlined in this guide, derived from scientific literature, provide a solid foundation for the successful extraction, purification, and characterization of this bioactive compound. The choice between lichen and plant sources will depend on accessibility and the desired scale of isolation. Further research is warranted to explore the full therapeutic potential of this intriguing natural product, particularly in the areas of antimicrobial and anticancer applications, while also considering its known allergenic effects. The detailed protocols and comparative data herein are intended to facilitate such future investigations.

References

An In-depth Technical Guide to the Orsellinaldehyde Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the orsellinaldehyde biosynthesis pathway in fungi. It covers the core enzymatic processes, quantitative data on production, detailed experimental protocols for pathway investigation, and visualizations of the key mechanisms and workflows.

Core Biosynthesis Pathway

Orsellinaldehyde and its precursor, orsellinic acid, are fungal polyketides, a class of structurally diverse secondary metabolites.[1] Their biosynthesis is orchestrated by a type I iterative non-reducing polyketide synthase (NR-PKS).[2][3] In the model organism Aspergillus nidulans, the NR-PKS responsible for orsellinic acid synthesis is encoded by the gene orsA (also referred to as AN7909).[2][4]

The biosynthesis initiates with a starter unit, typically acetyl-CoA, and involves the sequential condensation of three malonyl-CoA extender units.[5] The multidomain NR-PKS enzyme catalyzes this entire process. The key domains and their functions are:

-

Starter Unit Acyl-Carrier Protein Transacylase (SAT) : Selects and loads the acetyl-CoA starter unit.

-

β-Ketoacyl Synthase (KS) : Catalyzes the Claisen condensation reaction, extending the polyketide chain.

-

Acyltransferase (AT) : Loads the malonyl-CoA extender units onto the Acyl Carrier Protein (ACP) domain.

-

Product Template (PT) : Controls the regioselectivity of the initial aldol condensation, which dictates the cyclization pattern.[6]

-

Acyl Carrier Protein (ACP) : Tethers the growing polyketide chain via a phosphopantetheine arm. Fungal NR-PKSs often contain multiple ACP domains.[2]

-

Thioesterase (TE) : Catalyzes the final release of the completed polyketide chain, often coupled with a Claisen cyclization to form the aromatic ring of orsellinic acid.[7][8]

The direct product of the PKS is orsellinic acid . Subsequent enzymatic modifications, such as reduction, are required to produce orsellinaldehyde . While the orsA gene alone is sufficient for orsellinic acid production in A. nidulans, other genes within the biosynthetic gene cluster (BGC) are often involved in tailoring the final products.[2][9] For instance, a reductase domain, sometimes found as part of a separate protein, is responsible for converting the carboxylic acid group of orsellinic acid to the aldehyde of orsellinaldehyde.[10]

Quantitative Data

Quantitative analysis of fungal secondary metabolite production is crucial for optimizing yields for drug development and biotechnological applications. Production titers can vary significantly based on the fungal species, strain, and cultivation conditions.

| Compound | Fungal Species | Host System | Titer/Yield | Reference/Notes |

| Orsellinic Acid | Aspergillus nidulans | Native | High titers in stationary Czapek media | [2] |

| Orsellinaldehyde | Grifola frondosa | Submerged Culture | IC50 of 3.6 µg/mL against Hep 3B cells | [11] |

| Triorsellinaldehyde | Aspergillus nidulans | Engineered Strain | Not specified, but successfully produced | [12] |

| 6-MSA | Penicillium patulum | S. cerevisiae (Heterologous) | Not specified, successful production | [13] |

| Monacolin K | Monascus pilosus | Aspergillus oryzae (Heterologous) | Successful overexpression and production | [14] |

Experimental Protocols

Investigating the orsellinaldehyde pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

This protocol is a standard method for creating targeted gene deletions in filamentous fungi like Aspergillus nidulans to confirm gene function.[2][17]

Objective: To delete the orsellinate synthase gene (orsA) to confirm its role in orsellinic acid production.

Materials:

-

A. nidulans strain (e.g., a nkuA strain to enhance homologous recombination).

-

Knockout cassette: A selectable marker (e.g., pyrG) flanked by ~1.5 kb regions homologous to the upstream and downstream sequences of the orsA gene.

-

Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum).

-

PEG-CaCl2 solution.

-

Sorbitol-containing regeneration media (e.g., Czapek-Dox with sorbitol).

-

Selective media (lacking uridine/uracil for pyrG selection).

Protocol:

-

Construct the Knockout Cassette: Use fusion PCR to stitch together the 5' flanking region of orsA, the pyrG marker, and the 3' flanking region of orsA.

-

Generate Protoplasts: Grow the fungal mycelia in liquid culture. Harvest and wash the mycelia, then incubate in the protoplasting enzyme solution until a sufficient number of protoplasts are released.

-

Transformation:

-

Carefully wash the protoplasts with a sorbitol-based buffer.

-

Resuspend the protoplasts in a buffer containing the knockout cassette DNA.

-

Add the PEG-CaCl2 solution to induce DNA uptake.

-

Incubate on ice, followed by a brief incubation at room temperature.

-

-

Regeneration and Selection:

-

Plate the transformation mix onto sorbitol-stabilized regeneration agar.

-

Overlay with selective medium lacking the nutrient corresponding to your selectable marker (e.g., no uridine for pyrG).

-

Incubate until transformant colonies appear.

-

-

Verification:

-

Isolate genomic DNA from putative knockout strains.

-

Perform diagnostic PCR using primers external to the integrated cassette to confirm the replacement of the orsA gene with the marker.

-

Confirm the absence of orsellinic acid production via HPLC analysis (see Protocol 3.2).

-

High-Performance Liquid Chromatography (HPLC) is essential for detecting and quantifying orsellinaldehyde and related compounds from fungal extracts.[18][19]

Objective: To separate, detect, and quantify orsellinic acid and orsellinaldehyde from a fungal culture extract.

Materials:

-

Fungal culture grown in a suitable medium (e.g., Czapek).

-

Ethyl acetate with 1% formic acid (for extraction).

-

Methanol (for dissolving residue).

-

HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

-

Reversed-phase C18 column (e.g., 3.9 x 150 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Authentic standards for orsellinic acid and orsellinaldehyde.

Protocol:

-

Sample Preparation:

-

Grow the fungus in liquid or on solid agar media.

-

Extract the culture (broth and/or mycelia) twice with an equal volume of ethyl acetate containing 1% formic acid.

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

-

Dissolve the residue in a known volume of methanol and filter through a 0.2 µm filter.

-

-

HPLC Conditions:

-

Data Analysis:

-

Identify peaks corresponding to orsellinic acid and orsellinaldehyde by comparing their retention times and UV spectra with authentic standards.

-

Quantify the compounds by creating a standard curve using known concentrations of the standards.

-

Expressing a biosynthetic gene cluster in a clean, well-characterized host like A. oryzae is a powerful tool for discovering the products of silent or cryptic gene clusters.[14][22][23]

Objective: To express the A. nidulansorsA gene in A. oryzae to confirm its function and produce orsellinic acid.

Materials:

-

A. oryzae host strain (often one that is a clean background for secondary metabolites).

-

Expression vector containing a strong constitutive promoter (e.g., amyB or pgk) and a selectable marker.

-

cDNA of the orsA gene.

-

Standard molecular biology reagents for cloning (restriction enzymes, ligase, or Gibson assembly mix).

-

Protoplast transformation reagents (as in Protocol 3.1).

Protocol:

-

Vector Construction: Clone the full-length cDNA of orsA into the expression vector under the control of the chosen promoter.

-

Host Transformation: Transform the expression vector into A. oryzae protoplasts using the PEG-mediated method.

-

Selection and Cultivation: Select for successful transformants using the appropriate marker and grow them in a suitable production medium.

-

Metabolite Analysis: Extract the metabolites from the A. oryzae culture and analyze by HPLC (as in Protocol 3.2) to detect the production of orsellinic acid. This confirms the function of the orsA gene.

Regulation and Future Directions

The expression of polyketide biosynthetic gene clusters is tightly regulated, often remaining silent under standard laboratory conditions.[1][24] Activation can sometimes be achieved by overexpressing pathway-specific transcription factors or through co-cultivation with other microorganisms.[24] Understanding these regulatory networks is key to unlocking the vast, untapped chemical diversity hidden in fungal genomes.

Future research will likely focus on:

-

Enzyme Engineering: Systematically swapping domains between different NR-PKSs to create novel polyketides.[7][10]

-

In Vitro Reconstitution: Studying the entire biosynthetic pathway using purified enzymes to precisely dissect the mechanism of each catalytic step.[25][26]

-

Metabolic Engineering: Optimizing precursor supply and host metabolism in heterologous systems to dramatically increase product titers for industrial-scale production.[14]

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity and Distribution of Non-Reducing Polyketide Synthases (NR-PKSs) in Ascomycota (Fungi) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chain release mechanisms in polyketide and non-ribosomal peptide biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00035G [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Engineering fungal non-reducing polyketide synthase by heterologous expression and domain swapping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Transcription Factor Engineering in Aspergillus nidulans Leads to the Discovery of an Orsellinaldehyde Derivative Produced via an Unlinked Polyketide Synthase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heterologous production of fungal secondary metabolites in Aspergilli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 16. teachmephysiology.com [teachmephysiology.com]

- 17. mdpi.com [mdpi.com]

- 18. Analysis of Secondary Metabolites from Plant Endophytic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. mdpi.com [mdpi.com]

- 22. Reconstitution of Polyketide-Derived Meroterpenoid Biosynthetic Pathway in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase [mdpi.com]

- 24. journals.asm.org [journals.asm.org]

- 25. In vitro synthesis and reconstitution using mammalian cell-free lysates enables the systematic study of the regulation of LINC complex assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vitro reconstitution and analysis of the 6-deoxyerythronolide B synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4-Dihydroxy-6-methylbenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-Dihydroxy-6-methylbenzaldehyde (CAS 487-69-4), a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Introduction

This compound, also known as o-orsellinaldehyde, is a naturally occurring phenolic aldehyde found in various fungi.[1] Its structural features, including a reactive aldehyde group and two hydroxyl moieties on an aromatic ring, make it a versatile precursor for the synthesis of a wide range of biologically active compounds and novel materials. Accurate spectroscopic data is paramount for its unambiguous identification, purity assessment, and for monitoring its chemical transformations.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the compound. The data presented here has been compiled from various sources.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.89 | s | 1H | OH (C2) |

| 10.15 | s | 1H | CHO |

| 6.25 | d, J = 2.4 Hz | 1H | H-5 |

| 6.18 | d, J = 2.4 Hz | 1H | H-3 |

| 2.48 | s | 3H | CH₃ |

Solvent: CDCl₃. s = singlet, d = doublet, J = coupling constant in Hz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 193.9 | CHO |

| 165.6 | C-2 |

| 164.2 | C-4 |

| 142.1 | C-6 |

| 111.4 | C-5 |

| 108.9 | C-1 |

| 101.2 | C-3 |

| 24.3 | CH₃ |

Solvent: CDCl₃.

Table 3: Heteronuclear Multiple Bond Correlation (HMBC) Data for this compound [2]

| Proton (¹H) | Correlated Carbon (¹³C) |

| 11.89 (OH) | C-1, C-2, C-3 |

| 10.15 (CHO) | C-1, C-2 |

| 6.25 (H-5) | C-1, C-3, C-4, C-6 |

| 6.18 (H-3) | C-1, C-2, C-4, C-5 |

| 2.48 (CH₃) | C-1, C-5, C-6 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (phenolic) |

| 2920-2850 | Medium | C-H stretch (aromatic and methyl) |

| 1645 | Strong | C=O stretch (aldehyde) |

| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

While a publicly available, detailed mass spectrum for this compound is not readily accessible, the fragmentation pattern can be predicted based on the analysis of structurally similar aromatic aldehydes. The molecular weight of this compound is 152.15 g/mol .[3]

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment Ion | Notes |

| 152 | [M]⁺ | Molecular ion |

| 151 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde or hydroxyl group |

| 123 | [M-CHO]⁺ | Loss of the formyl radical |

| 124 | [M-CO]⁺ | Loss of carbon monoxide |

| 95 | [M-CHO-CO]⁺ | Subsequent loss of carbon monoxide from the [M-CHO]⁺ fragment |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Angle: 30°

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 5 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

Instrumentation and Data Acquisition:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a stationary phase like 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis is depicted in the following diagram.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2,4-Dihydroxy-6-methylbenzaldehyde (CAS: 487-69-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and biological activities of 2,4-Dihydroxy-6-methylbenzaldehyde, a phenolic aldehyde with significant potential in various scientific and medicinal fields.

Physicochemical Properties

This compound, also known as o-Orsellinaldehyde, is a solid compound at room temperature.[1][2] It is a dihydroxybenzaldehyde where the hydrogen at position 6 is substituted by a methyl group.[3]

| Property | Value | Source(s) |

| CAS Number | 487-69-4 | [4] |

| Molecular Formula | C₈H₈O₃ | [4][5] |

| Molecular Weight | 152.15 g/mol | [2][4][5][6][7] |

| Appearance | Solid | [1][2][5] |

| Melting Point | 180-184 °C | [1][2][3][6] |

| Boiling Point | 321.9 °C | [8] |

| Density | 1.331±0.06 g/cm³ (Predicted) | [6] |

| Form | Solid | [1][2] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

| Spectral Data Type | Key Features and Peaks |

| ¹H NMR | Spectra available.[3][9] |

| ¹³C NMR | Spectra available.[9] |

| IR (Infrared) Spectroscopy | Spectra available.[9] |

| Mass Spectrometry (MS) | Spectra available.[9] |

A study involving ¹H NMR, ¹³C NMR, and HMBC correlation has been used to identify the structure of this compound.[10] In this analysis, meta coupling was observed between the protons at C-3 (δ 6.53) and C-5 (δ 7.22).[10]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported.

Method 1: Vilsmeier-Haack Reaction [3][11]

This protocol involves the formylation of 5-Methylbenzene-1,3-diol (Orcinol).

-

Step 1: A solution of 5-Methylbenzene-1,3-diol (25.0 g, 0.2 mol) in N,N-dimethylformamide (100 mL) is prepared and cooled to 0 °C.[3][11]

-

Step 2: This solution is added dropwise to a pre-cooled mixture of POCl₃ (44.0 g, 0.3 mol) and N,N-dimethylformamide (200 mL).[3][11]

-

Step 3: The reaction mixture is stirred at room temperature for 1 hour after the addition is complete.[3][11]

-

Step 4: The mixture is then slowly poured into ice water, leading to the precipitation of the solid product.[3][11]

-

Step 5: The solid is collected by filtration and washed with distilled water to remove any residual acid and solvent.[3][11]

-

Step 6: The final product is dried, yielding this compound (21.0 g, 82.0% yield), which can be used without further purification.[3][11]

Method 2: Gattermann Reaction [8][11]

This method utilizes Orcinol and Zinc Cyanide.

-

Step 1: Orcinol (5g, 40mmol) and Zn(CN)₂ (7.1g, 60mmol) are placed in a three-necked flask under a nitrogen atmosphere.[11]

-

Step 2: 50ml of Ether is added, and the reaction is saturated with HCl gas.[11]

-

Step 3: After 2 hours, the Ether is decanted, and 50mls of water is added to the reaction mixture.[11]

-

Step 4: The mixture is heated to 100°C, causing the product to precipitate out of the solution.[11]

-

Step 5: The crude product is collected via Buchner filtration and recrystallized from water to yield the aldehyde (4.6g) in 76% yield.[11]

Caption: Workflow for the Gattermann Reaction Synthesis.

Biological Activity and Potential Applications

This compound has been identified as a fungal metabolite and has demonstrated several interesting biological activities.[3] It is a known apoptosis inducer and an anti-inflammatory agent.[3]

Anti-inflammatory and Anti-nociceptive Activities:

A study on 2,4-dihydroxybenzaldehyde (DHD), a related compound, showed significant in vivo anti-inflammatory activity.[12] In a carrageenan-induced air pouch model in mice, DHD suppressed exudate volume, the number of polymorphonuclear leukocytes, and nitrite content.[12] It also exhibited anti-nociceptive activity in the acetic acid-induced writhing test.[12] Furthermore, it was found to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells.[12]

Anticancer Potential:

Network pharmacology studies have identified potential anticancer targets for this compound, including ENR1, HDAC2, HDAC6, CA2, CA9, CA12, and COMT.[13] The most common targets of the compound were found to be COMT, MAOB, HDAC2, CA2, CA1, PT-PRC, ERN1, and HDAC6.[13]

Caption: Potential Biological Targets of the Compound.

Safety and Handling

This compound is classified as a combustible solid.[1][2]

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful to aquatic life.

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Avoid release to the environment.

-

Wear protective gloves, eye protection, and face protection.

Personal Protective Equipment (PPE):

Storage:

-

Store in a tightly closed container under an inert gas as it is air-sensitive.

In case of accidental release, do not let the product enter drains. Cover drains, collect, bind, and pump off spills.

References

- 1. 2,4-二羟基-6-甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,4-二羟基-6-甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2 4-DIHYDROXY-6-METHYLBENZALDEHYDE | 487-69-4 [chemicalbook.com]

- 4. This compound | 487-69-4 | Benchchem [benchchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. chemscene.com [chemscene.com]

- 8. Orsellinaldehyde - Wikipedia [en.wikipedia.org]

- 9. 2 4-DIHYDROXY-6-METHYLBENZALDEHYDE(487-69-4) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 2 4-DIHYDROXY-6-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 12. biomolther.org [biomolther.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to o-Orsellinaldehyde: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Orsellinaldehyde (2,4-dihydroxy-6-methylbenzaldehyde) is a naturally occurring phenolic aldehyde found in various fungi, including Grifola frondosa and species of Aspergillus and Agrocybe.[1] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, pro-apoptotic, and cytotoxic effects.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of o-Orsellinaldehyde, detailed experimental protocols for its synthesis and purification, and an exploration of its known biological signaling pathways.

Physical and Chemical Properties

o-Orsellinaldehyde is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of o-Orsellinaldehyde

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Orcylaldehyde, Orcinaldehyde, 6-Methyl-β-resorcylaldehyde | [1] |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molar Mass | 152.15 g/mol | [1] |

| Melting Point | 181-183 °C | [1] |

| Boiling Point | 321.9 °C | [1] |

| Appearance | Colorless solid | [1] |

Table 2: Solubility Profile of o-Orsellinaldehyde

Quantitative solubility data for o-Orsellinaldehyde in common laboratory solvents is not extensively documented in publicly available literature. However, based on its extraction protocols from natural sources using ethyl acetate and its use in aqueous biological assays, a qualitative solubility profile can be inferred. The presence of two hydroxyl groups and an aldehyde group suggests some polarity, while the benzene ring and methyl group contribute to nonpolar character.

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble | The polar hydroxyl and aldehyde groups may allow for limited solubility. |

| Methanol | Soluble | "Like dissolves like" principle; methanol is a polar protic solvent. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |

| Ethyl Acetate | Soluble | Used for extraction from aqueous broths, indicating good solubility.[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent known to dissolve a wide range of organic compounds.[4][5] |

| Dichloromethane | Moderately soluble | A less polar organic solvent, solubility is expected to be moderate. |

| Hexane | Sparingly soluble to insoluble | A nonpolar solvent, expected to have low affinity for the polar functional groups. |

Experimental Protocols

Synthesis of o-Orsellinaldehyde via Gattermann Reaction

The Gattermann reaction is a classic method for the formylation of aromatic compounds and can be adapted for the synthesis of o-Orsellinaldehyde from orcinol.[1][6]

Materials:

-

Orcinol (3,5-dihydroxytoluene)

-

Zinc cyanide (Zn(CN)₂)

-

Anhydrous diethyl ether

-

Dry hydrogen chloride (HCl) gas

-

Ice bath

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, suspend orcinol and an equimolar amount of zinc cyanide in anhydrous diethyl ether.

-

Cool the reaction mixture in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is typically exothermic and should be maintained at a low temperature.

-

Continue the reaction until the starting material is consumed (monitoring by Thin Layer Chromatography is recommended).

-

Upon completion, the intermediate aldimine salt will precipitate. Decant the ether.

-

Hydrolyze the aldimine salt by adding water or dilute hydrochloric acid and heating the mixture.

-

Cool the reaction mixture and extract the product with diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude o-Orsellinaldehyde.

Purification of o-Orsellinaldehyde by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[7][8][9]

Materials:

-

Crude o-Orsellinaldehyde

-

Recrystallization solvent (e.g., ethanol/water mixture, ethyl acetate/hexane mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Transfer the crude o-Orsellinaldehyde to an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for o-Orsellinaldehyde

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | - Aldehyde proton (-CHO): Singlet, ~9.5-10.5 ppm.[10] - Aromatic protons (-ArH): Two singlets or doublets in the aromatic region (~6.0-7.5 ppm). - Methyl protons (-CH₃): Singlet, ~2.0-2.5 ppm. - Hydroxyl protons (-OH): Broad singlets, variable chemical shift. |

| ¹³C NMR | - Carbonyl carbon (-CHO): ~190-200 ppm.[11] - Aromatic carbons (-ArC): Multiple signals between ~100-160 ppm. - Methyl carbon (-CH₃): ~15-25 ppm. |

| Infrared (IR) | - O-H stretch (hydroxyl): Broad band, ~3200-3600 cm⁻¹.[12] - C-H stretch (aromatic): ~3000-3100 cm⁻¹.[13] - C-H stretch (aldehyde): Two weak bands, ~2720 and ~2820 cm⁻¹.[13] - C=O stretch (aldehyde): Strong, sharp band, ~1650-1690 cm⁻¹ (lowered due to conjugation and hydrogen bonding). - C=C stretch (aromatic): ~1450-1600 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): m/z = 152. - Major Fragments: Loss of H (m/z = 151), loss of CHO (m/z = 123), and other fragments resulting from the cleavage of the aromatic ring. |

Biological Activity and Signaling Pathways

o-Orsellinaldehyde exhibits significant anti-inflammatory and pro-apoptotic properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.[2][14]

NF-κB Signaling Pathway Inhibition

o-Orsellinaldehyde has been shown to inhibit the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[2] This is a crucial pathway in the inflammatory response. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

MAPK Signaling Pathway Modulation

o-Orsellinaldehyde also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as inflammation, proliferation, and apoptosis. It has been observed to counteract the phosphorylation of p38 kinase and JNK (c-Jun N-terminal kinases), key components of the MAPK pathway, in response to inflammatory stimuli.[14]

Conclusion

o-Orsellinaldehyde is a promising natural compound with well-defined physical and chemical characteristics and significant biological activities. Its ability to modulate key signaling pathways involved in inflammation and apoptosis makes it a valuable candidate for further investigation in drug discovery and development. This guide provides a foundational understanding of o-Orsellinaldehyde for researchers and scientists, highlighting the available data and identifying areas where further research, particularly in quantitative analysis and detailed protocol optimization, is warranted.

References

- 1. Orsellinaldehyde - Wikipedia [en.wikipedia.org]

- 2. Anti-inflammatory and Proapoptotic Properties of the Natural Compound o-Orsellinaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. o-Orsellinaldehyde from the submerged culture of the edible mushroom Grifola frondosa exhibits selective cytotoxic effect against Hep 3B cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Recrystallization [sites.pitt.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Interpreting IR Spectra [chemistrysteps.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Anti-Inflammatory and Immunomodulatory Effects of the Grifola frondosa Natural Compound o-Orsellinaldehyde on LPS-Challenged Murine Primary Glial Cells. Roles of NF-κβ and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2,4-Dihydroxy-6-methylbenzaldehyde from Aspergillus: A Technical Guide for Researchers

A Comprehensive Overview of the Discovery, Biosynthesis, and Therapeutic Potential of a Fungal Polyketide

Introduction

The genus Aspergillus is a well-established reservoir of structurally diverse and biologically active secondary metabolites. Among these, the polyketide 2,4-Dihydroxy-6-methylbenzaldehyde, also known as orsellinaldehyde, has garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of the discovery of this compound in Aspergillus species, its biosynthetic pathway, methods for its isolation and characterization, and its potential applications in drug development. Tailored for researchers, scientists, and professionals in the field of drug discovery, this document synthesizes key findings and presents them in a structured and accessible format.

Discovery and Production in Aspergillus nidulans

This compound is a known fungal metabolite, and its production has been specifically identified in Aspergillus nidulans.[1][2] Groundbreaking research involving the targeted manipulation of transcription factors in A. nidulans has successfully led to the production of orsellinaldehyde and its derivatives, diorsellinaldehyde and the novel triorsellinaldehyde.[1] This work has been pivotal in uncovering cryptic biosynthetic gene clusters within this model organism.

Quantitative Production Data

While absolute production yields of this compound from wild-type Aspergillus strains under standard laboratory conditions are often low or undetectable, genetic engineering strategies have shown significant success in enhancing its production. The following table summarizes the relative increase in production achieved through transcription factor overexpression in Aspergillus nidulans.

| Strain/Condition | Compound | Fold Increase in Production (Relative to single transcription factor overexpression) | Reference |

| LO11940 (Dual transcription factor overexpression) | This compound | ~5.4 | [1] |

| LO11940 (Dual transcription factor overexpression) | Diorsellinaldehyde | ~12.0 | [1] |

Biosynthesis of this compound

The biosynthesis of this compound in Aspergillus nidulans is intrinsically linked to polyketide synthase (PKS) enzymes. These large, multi-domain enzymes are responsible for the iterative condensation of small carboxylic acid units to form a polyketide chain, which then undergoes cyclization and modification to yield the final product.

Key Biosynthetic Genes

Research has identified the non-reducing polyketide synthase (NR-PKS) AN3230 (pkfA) as the key enzyme responsible for the synthesis of the polyketide backbone of orsellinaldehyde.[1] Interestingly, the activation of this gene was achieved through the engineering of a hybrid transcription factor, AN6788-AfoA, and the overexpression of another transcription factor, AN6790, which are located on a different chromosome from the pkfA gene.[1] This highlights a complex regulatory network governing secondary metabolism in A. nidulans.

Furthermore, studies on the biosynthesis of a related compound, orsellinic acid, have implicated another polyketide synthase, AN7909.4 , as being solely required for its formation.[3][4] Orsellinic acid is a direct precursor to orsellinaldehyde, suggesting a potential two-step pathway where orsellinic acid is first synthesized by AN7909.4 and subsequently reduced to form this compound.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound in Aspergillus nidulans, starting from acetyl-CoA and malonyl-CoA precursors.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound from Aspergillus species.

Fungal Cultivation and Metabolite Production

Objective: To cultivate Aspergillus nidulans for the production of this compound.

Materials:

-

Aspergillus nidulans strain (e.g., a strain with engineered transcription factors for enhanced production).

-

Aspergillus Minimal Medium (AMM) or other suitable growth media (e.g., Czapek media).[5]

-

Sterile flasks and culture plates.

-

Incubator.

Protocol:

-

Prepare AMM agar plates and liquid medium according to standard protocols.[5]

-

Inoculate the AMM agar plates with A. nidulans spores and incubate at 37°C for 3-5 days to obtain a fresh spore suspension.

-

Inoculate 100 mL of liquid AMM in a 250 mL flask with 10^8 conidia/mL.

-

For strains with inducible promoters (e.g., alcA(p)), add the inducing agent (e.g., threonine) to the culture medium after an initial growth period (e.g., 24 hours).

-

Incubate the liquid cultures at 37°C with shaking (e.g., 200 rpm) for a specified period (e.g., 3-7 days) to allow for metabolite production.

Extraction of Secondary Metabolites

Objective: To extract this compound from the fungal culture.

Materials:

-

Fungal culture broth and mycelia.

-

Ethyl acetate or other suitable organic solvents.

-

Separatory funnel.

-

Rotary evaporator.

Protocol:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Lyophilize the mycelia and the culture filtrate separately.

-

Extract the lyophilized mycelia and filtrate with ethyl acetate (e.g., 3 x 100 mL) in an ultrasonic bath.

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in the crude extract.

Materials:

-

Crude extract.

-

This compound standard.

-

HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

HPLC grade solvents (e.g., acetonitrile, water with 0.1% formic acid).

Protocol:

-

Dissolve a known amount of the crude extract in methanol.

-

Prepare a series of standard solutions of this compound in methanol at known concentrations.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

-

Set up the HPLC method with a suitable gradient elution program. For example:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow rate: 1.0 mL/min.

-

Detection wavelength: Monitor at the maximum absorbance wavelength of this compound (determined by UV-Vis spectroscopy of the standard).

-

-

Inject the samples and standards onto the HPLC system.

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Biological Activities and Potential Applications

Benzaldehyde derivatives, including those isolated from Aspergillus species, have demonstrated a wide range of biological activities, suggesting their potential as lead compounds in drug discovery.

Antimicrobial and Antifungal Activity

Various benzaldehydes have been reported to possess antimicrobial and antifungal properties.[6] The antifungal mechanism of some benzaldehydes is thought to involve the disruption of the cellular antioxidation system in fungi.[7] While specific minimum inhibitory concentration (MIC) values for this compound from Aspergillus against a broad panel of pathogens are not extensively documented in the readily available literature, the general activity of this class of compounds warrants further investigation.

Cytotoxic Activity

Studies on various benzaldehyde derivatives have revealed cytotoxic effects against different cancer cell lines. The table below presents IC50 values for some benzaldehyde derivatives, providing a comparative context for the potential cytotoxicity of this compound.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| 2,3-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.34 | [8] |

| 2,3-Dihydroxybenzaldehyde | OVCAR-8 (Ovarian) | 1.15 | [8] |

| 2,3-Dihydroxybenzaldehyde | HCT-116 (Colon) | 1.09 | [8] |

| 2,3-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.36 | [8] |

| 2,5-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.51 | [8] |

| 2,5-Dihydroxybenzaldehyde | OVCAR-8 (Ovarian) | 1.29 | [8] |

| 2,5-Dihydroxybenzaldehyde | HCT-116 (Colon) | 1.17 | [8] |

| 2,5-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.42 | [8] |

| 3,5-Dichlorosalicylaldehyde | SF-295 (Glioblastoma) | 2.11 | [8] |

| 3,5-Dichlorosalicylaldehyde | OVCAR-8 (Ovarian) | 1.98 | [8] |

| 3,5-Dichlorosalicylaldehyde | HCT-116 (Colon) | 1.76 | [8] |

| 3,5-Dichlorosalicylaldehyde | HL-60 (Leukemia) | 0.89 | [8] |

It is important to note that the cytotoxicity of this compound from Aspergillus needs to be specifically evaluated against a panel of cancer and normal cell lines to determine its therapeutic index.

Other Potential Activities

Benzaldehydes have also been investigated for anti-inflammatory, antioxidant, and insecticidal activities.[6] The diverse biological profile of this class of compounds suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

Conclusion and Future Directions

The discovery and characterization of this compound from Aspergillus species, particularly A. nidulans, have opened new avenues for natural product research. The elucidation of its biosynthetic pathway, involving the polyketide synthase pkfA, and the successful enhancement of its production through genetic engineering, provide a solid foundation for further investigation.

Future research should focus on:

-

Optimization of Production: Developing high-yield fermentation processes for the large-scale production of this compound.

-

Comprehensive Bioactivity Screening: Conducting extensive in vitro and in vivo studies to fully characterize its antimicrobial, anticancer, and other pharmacological properties.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to improve its potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a comprehensive resource for researchers embarking on the study of this promising fungal metabolite. The continued exploration of this compound from Aspergillus holds significant potential for the discovery of novel therapeutic agents.

References

- 1. Transcription Factor Engineering in Aspergillus nidulans Leads to the Discovery of an Orsellinaldehyde Derivative Produced via an Unlinked Polyketide Synthase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikidata [wikidata.org]

- 3. Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, austinol and dehydroaustinol in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intimate bacterial–fungal interaction triggers biosynthesis of archetypal polyketides in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Biological Genesis of 6-Methyl-β-resorcylaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

This technical guide provides an in-depth exploration of the biological origins of 6-Methyl-β-resorcylaldehyde, a significant secondary metabolite. Drawing from current scientific literature, this document details the proposed biosynthetic pathway, presents key quantitative data, outlines experimental protocols for the involved enzymes, and offers visualizations of the metabolic and experimental workflows.

Introduction

6-Methyl-β-resorcylaldehyde, systematically known as 2,4-dihydroxy-6-methylbenzaldehyde, is a naturally occurring phenolic aldehyde. Its biological significance is increasingly recognized, prompting deeper investigation into its biosynthetic origins. This guide elucidates the enzymatic cascade responsible for its formation, beginning with the foundational synthesis of 6-methylsalicylic acid (6-MSA).

Proposed Biosynthetic Pathway

The biosynthesis of 6-Methyl-β-resorcylaldehyde is proposed to be a multi-step enzymatic process commencing with the polyketide pathway, followed by decarboxylation, hydroxylation, and oxidation reactions.

Step 1: Synthesis of 6-Methylsalicylic Acid (6-MSA)

The pathway initiates with the formation of 6-MSA from one molecule of acetyl-CoA and three molecules of malonyl-CoA. This reaction is catalyzed by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS) , a Type I polyketide synthase (PKS).[1][2][3] The reaction requires NADPH as a reducing cofactor.[4][5]

Step 2: Decarboxylation of 6-MSA to m-Cresol

Subsequently, 6-MSA undergoes decarboxylation to yield m-cresol (3-methylphenol). This reaction is catalyzed by 6-methylsalicylate decarboxylase (EC 4.1.1.52).[6][7][8] This enzyme belongs to the carboxy-lyase family and effectively removes the carboxyl group from the aromatic ring.[6][9]

Step 3: Putative Hydroxylation of m-Cresol

The conversion of m-cresol to a resorcinol derivative requires the introduction of a second hydroxyl group. While the specific enzyme for this reaction in the context of 6-Methyl-β-resorcylaldehyde biosynthesis has not been definitively characterized, it is hypothesized to be catalyzed by a hydroxylase , likely a monooxygenase. Enzymes in this family are known to hydroxylate aromatic compounds. For instance, in Pseudomonas putida, m-cresol can be metabolized through pathways involving catechols, indicating the presence of enzymes capable of hydroxylating the cresol ring.[10]

Step 4: Putative Oxidation of the Methyl Group

The final step in the proposed pathway is the oxidation of the methyl group of the dihydroxy-methyl intermediate to an aldehyde, forming 6-Methyl-β-resorcylaldehyde. This transformation is likely carried out by a methyl group oxidase or a dehydrogenase . While the specific enzyme is yet to be identified, enzymes such as p-cresol methylhydroxylase have been shown to catalyze the oxidation of a methyl group on a phenolic ring to an aldehyde.[11]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the proposed biosynthetic pathway.

Table 1: Kinetic Parameters of 6-Methylsalicylic Acid Synthase (6-MSAS)

| Substrate | Km | Reference |

| Acetyl-CoA | 10 µM | [Spencer & Jordan, 1992] |

| Malonyl-CoA | 7 µM | [Spencer & Jordan, 1992] |

| NADPH | 10 µM | [Spencer & Jordan, 1992] |

Table 2: Activity and Yields related to 6-Methylsalicylate Decarboxylase

| Parameter | Value | Organism/System | Reference |

| Specific Activity | 1.0 µmol/min/mg | Penicillium patulum | [Light, 1969] |

| Heterologous Production Yield | up to 589 mg/L m-cresol | Saccharomyces cerevisiae | [Hitschler & Boles, 2019] |

Note: Quantitative data for the putative hydroxylase and oxidase enzymes in this specific pathway are not yet available in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the characterization of the enzymes in the biosynthetic pathway of 6-Methyl-β-resorcylaldehyde.

Heterologous Expression and Purification of 6-Methylsalicylic Acid Synthase (6-MSAS) from Penicillium patulum

This protocol is adapted from methodologies described for the expression of fungal PKS in hosts like Saccharomyces cerevisiae or Aspergillus oryzae.[12][13]

1. Gene Synthesis and Cloning:

- Synthesize the codon-optimized gene for 6-MSAS from Penicillium patulum.

- Clone the synthetic gene into a suitable yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

- Co-transform the expression vector along with a vector containing a phosphopantetheinyl transferase (PPTase) gene (e.g., sfp from Bacillus subtilis or npgA from Aspergillus nidulans) into a suitable S. cerevisiae strain (e.g., INVSc1).[12]

2. Protein Expression:

- Grow the transformed yeast cells in a selective medium (e.g., SC-Ura) containing glucose at 30°C with shaking.

- When the culture reaches an OD600 of 0.8-1.0, induce protein expression by transferring the cells to a medium containing galactose as the carbon source.

- Continue incubation at a lower temperature (e.g., 20-25°C) for 48-72 hours.

3. Cell Lysis and Crude Extract Preparation:

- Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

- Wash the cell pellet with a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, and protease inhibitors).

- Resuspend the cells in lysis buffer and lyse them using glass beads or a French press.

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to obtain the crude protein extract.

4. Protein Purification (Affinity Chromatography):

- If the 6-MSAS is tagged (e.g., with a His-tag), apply the crude extract to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM).

- Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

- Analyze the purified fractions by SDS-PAGE.

Enzyme Assay for 6-Methylsalicylate Decarboxylase

This protocol is based on the methods described for the characterization of 6-methylsalicylate decarboxylase.[14]

1. Reaction Mixture Preparation:

- Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.0).

- Prepare a stock solution of the substrate, 6-methylsalicylic acid (6-MSA), in the reaction buffer.

2. Enzyme Assay:

- In a total reaction volume of 1 mL, combine the reaction buffer, a suitable amount of purified or crude enzyme extract containing 6-methylsalicylate decarboxylase, and the 6-MSA substrate (e.g., final concentration of 0.5 mM).

- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55°C) for a defined period (e.g., 5-10 minutes).

- Terminate the reaction by adding a quenching agent (e.g., an acid like HCl to a final concentration of 0.1 M).

3. Product Detection and Quantification (HPLC):

- Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) to detect and quantify the product, m-cresol.

- Use a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

- Monitor the elution profile at a wavelength of 270 nm.

- Calculate the enzyme activity based on the amount of m-cresol produced over time. One unit of activity can be defined as the amount of enzyme that catalyzes the formation of 1 nmol of product per minute under the specified conditions.[14]

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway and a general experimental workflow.

Caption: Proposed biosynthetic pathway of 6-Methyl-β-resorcylaldehyde.

Caption: General experimental workflow for enzyme characterization.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 6-methylsalicylic-acid synthase - Wikipedia [en.wikipedia.org]

- 5. Production of 6-methylsalicylic acid by expression of a fungal polyketide synthase activates disease resistance in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-methylsalicylate decarboxylase - Wikipedia [en.wikipedia.org]

- 7. EC 4.1.1.52 [iubmb.qmul.ac.uk]

- 8. enzyme-database.org [enzyme-database.org]

- 9. The decarboxylation of 6-methylsalicylic acid by Valsa friesii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Optimization of heterologous production of the polyketide 6-MSA in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

In-Depth Technical Guide on the Crystal Structure Analysis of 2,4-Dihydroxy-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the crystal structure of 2,4-dihydroxy-6-methylbenzaldehyde, a compound of significant interest due to its diverse biological activities. This document summarizes its crystallographic data, outlines experimental protocols for its synthesis and crystal structure determination, and visualizes its interactions with key biological targets. The information presented herein is intended to support further research and drug development efforts centered on this versatile scaffold.

Introduction

This compound, also known as o-orsellinaldehyde, is a phenolic aldehyde that has been isolated from various natural sources, including fungi.[1] It serves as a versatile precursor in the synthesis of a wide range of derivatives, including Schiff bases, which have demonstrated promising therapeutic potential.[2] The biological profile of this compound and its derivatives includes anticancer, antioxidant, anti-inflammatory, and antimicrobial activities, making it a valuable scaffold for drug discovery and development.[3] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This guide presents a comprehensive overview of its crystal structure, providing key data for researchers in the field.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data provides precise information on the molecule's geometry, including unit cell dimensions, bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

A Crystallographic Information File (CIF) for this compound has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1958363. This data is freely accessible through the CCDC website.[3][4]

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₈H₈O₃ |

| Formula weight | 152.15 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | |

| a | 7.9338(2) Å |

| b | 7.3983(2) Å |

| c | 12.1197(4) Å |

| α | 90° |

| β | 105.783(1)° |

| γ | 90° |

| Volume | 683.43(4) ų |

| Z | 4 |

| Density (calculated) | 1.479 Mg/m³ |

| Absorption coefficient | 0.927 mm⁻¹ |

| F(000) | 320 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 4.09 to 72.48° |

| Index ranges | -9<=h<=9, -9<=k<=9, -14<=l<=14 |

| Reflections collected | 5421 |

| Independent reflections | 1332 [R(int) = 0.0342] |

| Completeness to theta = 67.679° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1332 / 0 / 101 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0321, wR2 = 0.0818 |

| R indices (all data) | R1 = 0.0336, wR2 = 0.0831 |

| Largest diff. peak and hole | 0.229 and -0.169 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) for this compound

| Atom 1 | Atom 2 | Length (Å) |

| O(1) | C(4) | 1.361(1) |

| O(2) | C(2) | 1.359(1) |

| O(3) | C(7) | 1.220(1) |

| C(1) | C(2) | 1.393(2) |

| C(1) | C(6) | 1.395(2) |

| C(1) | C(7) | 1.470(2) |

| C(2) | C(3) | 1.383(2) |

| C(3) | C(4) | 1.388(2) |

| C(4) | C(5) | 1.389(2) |

| C(5) | C(6) | 1.398(2) |

| C(6) | C(8) | 1.504(2) |

Table 3: Selected Bond Angles (°) for this compound

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C(2) | C(1) | C(6) | 118.8(1) |

| C(2) | C(1) | C(7) | 119.5(1) |

| C(6) | C(1) | C(7) | 121.7(1) |

| O(2) | C(2) | C(3) | 117.8(1) |

| O(2) | C(2) | C(1) | 122.3(1) |

| C(3) | C(2) | C(1) | 119.9(1) |

| C(2) | C(3) | C(4) | 120.6(1) |

| O(1) | C(4) | C(5) | 117.8(1) |

| O(1) | C(4) | C(3) | 123.0(1) |

| C(5) | C(4) | C(3) | 119.2(1) |

| C(4) | C(5) | C(6) | 120.9(1) |

| C(5) | C(6) | C(1) | 120.6(1) |

| C(5) | C(6) | C(8) | 120.2(1) |

| C(1) | C(6) | C(8) | 119.2(1) |

| O(3) | C(7) | C(1) | 123.4(1) |

Table 4: Selected Torsion Angles (°) for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| C(6) | C(1) | C(2) | C(3) | 0.8(2) |

| C(7) | C(1) | C(2) | O(2) | -2.2(2) |

| C(7) | C(1) | C(2) | C(3) | -177.9(1) |

| C(1) | C(2) | C(3) | C(4) | -0.5(2) |

| C(2) | C(3) | C(4) | C(5) | -0.1(2) |

| C(3) | C(4) | C(5) | C(6) | 0.6(2) |

| C(4) | C(5) | C(6) | C(1) | -0.4(2) |

| C(4) | C(5) | C(6) | C(8) | 179.3(1) |

| C(2) | C(1) | C(6) | C(5) | -0.4(2) |

| C(7) | C(1) | C(6) | C(5) | 175.7(1) |

| C(2) | C(1) | C(7) | O(3) | 178.6(1) |

| C(6) | C(1) | C(7) | O(3) | -5.3(2) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Gattermann reaction, starting from orcinol (3,5-dihydroxytoluene).[5]

Materials:

-

Orcinol (5-methylbenzene-1,3-diol)

-

Zinc cyanide (Zn(CN)₂)

-

Anhydrous diethyl ether

-

Hydrogen chloride (HCl) gas

-

Water

Procedure:

-